molecular formula C14H16N4O2 B2416644 (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-ethoxyphenyl)methanone CAS No. 2189499-60-1

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-ethoxyphenyl)methanone

Cat. No.: B2416644
CAS No.: 2189499-60-1
M. Wt: 272.308
InChI Key: FREXDGQPLHCKID-UHFFFAOYSA-N
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Description

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-ethoxyphenyl)methanone: is a synthetic organic compound that features a triazole ring, an azetidine ring, and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-ethoxyphenyl)methanone typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Azetidine Ring Formation: The azetidine ring can be synthesized via a cyclization reaction involving a suitable precursor.

    Coupling Reactions: The triazole and azetidine rings are then coupled with the ethoxyphenyl group using appropriate coupling reagents and conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group.

    Reduction: Reduction reactions can be performed on the triazole ring.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Oxidized derivatives of the ethoxyphenyl group.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted azetidine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Materials Science: It can be incorporated into polymers to enhance their properties.

Biology and Medicine:

    Drug Development: Potential use as a pharmacophore in the design of new drugs.

    Biological Probes: Can be used in the development of probes for biological imaging.

Industry:

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Material Engineering: Application in the development of advanced materials with specific properties.

Comparison with Similar Compounds

  • (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-methoxyphenyl)methanone
  • (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-methylphenyl)methanone

Uniqueness:

  • Structural Features: The presence of both the triazole and azetidine rings in conjunction with the ethoxyphenyl group makes this compound unique.
  • Reactivity: The combination of these functional groups provides a distinct reactivity profile, allowing for diverse chemical transformations.

Properties

IUPAC Name

(2-ethoxyphenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c1-2-20-13-6-4-3-5-12(13)14(19)17-9-11(10-17)18-15-7-8-16-18/h3-8,11H,2,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FREXDGQPLHCKID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CC(C2)N3N=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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